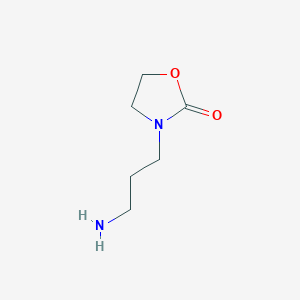

3-(3-Aminopropyl)-1,3-oxazolidin-2-one

説明

3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a type of organosilane molecule that is frequently used in silane-based functionalization processes . The primary targets of this compound are surfaces with hydroxyl groups (-OH) bearing high surface energy . These surfaces can rapidly interact and form a covalent bond with silane molecules .

Mode of Action

The compound interacts with its targets through a process known as silanization . This process involves the functionalization of surfaces with alkoxysilane molecules . The compound can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the functionalization of surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property . The compound provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to various applications .

Result of Action

The result of the action of this compound is the creation of functionalized surfaces that can be used for various applications . These include the development of electrochemical sensors, catalysts, and Pickering emulsions . The compound also enables the covalent attachment of organic films to metal oxides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of silanization can be affected by the presence of water or other solvents . Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and pH .

生物活性

3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound exhibits significant biological activity, particularly in antibacterial applications, and has garnered attention for its potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C6H12N2O2. It features an amine group and a carbonyl group, which contribute to its reactivity and interactions in biological systems. The unique bicyclic structure enhances its binding interactions with biological targets, making it a candidate for further research in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. This occurs through interference with the formation of the initiation complex in translation systems. Specifically, the compound prevents the assembly of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex, effectively halting protein synthesis in bacteria.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. It has been shown to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Streptococcus pneumoniae | 32 μg/mL |

| Bacillus subtilis | 16 μg/mL |

| Staphylococcus epidermidis | 32 μg/mL |

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Synthesis and Characterization : The compound can be synthesized through various methods involving 2-amino alcohols and dimethyl carbonate. Characterization techniques such as NMR and LC-MS have been employed to confirm the structure and purity of synthesized compounds.

- Comparative Studies : In comparative studies with other oxazolidinones, this compound exhibited superior antibacterial activity compared to related compounds. For instance, modifications to the oxazolidinone ring structure have been shown to enhance activity against resistant bacterial strains .

- Molecular Docking Studies : Molecular docking simulations indicate that this compound binds effectively to bacterial ribosomes, supporting its role as an inhibitor of protein synthesis. These studies provide insights into its binding affinity and potential modifications that could improve efficacy .

Potential Applications

Given its antibacterial properties, this compound holds promise for development as an antibiotic agent. Its mechanism of action suggests potential applications in treating infections caused by resistant bacterial strains, which are increasingly challenging in clinical settings.

科学的研究の応用

Antibacterial Properties

Research indicates that 3-(3-Aminopropyl)-1,3-oxazolidin-2-one exhibits significant antibacterial properties. It acts by inhibiting bacterial protein synthesis through interference with the formation of the initiation complex in translation systems. This inhibition prevents the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex, effectively halting protein synthesis in bacteria .

Case Studies :

- Antibacterial Screening : Studies have shown that derivatives of this compound possess broad-spectrum activity against various pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. For instance, one study reported a derivative with an MIC value of 16 μg/mL against Bacillus subtilis, indicating its potential as an effective antibacterial agent .

- Molecular Docking Studies : Computational simulations have been employed to predict the binding modes of these compounds to bacterial ribosomes, providing insights into their mechanisms of action .

Anthelmintic Activity

In addition to its antibacterial effects, this compound has been evaluated for anthelmintic activity. Some derivatives demonstrated significant paralysis effects on earthworms (Pheretima posthuma), suggesting potential applications in treating parasitic infections .

Industrial Applications

The compound is also utilized in various industrial applications:

- Material Science : It serves as a precursor in the development of new materials due to its unique structural features that allow for functionalization and modification.

- Pharmaceutical Development : Given its antibacterial properties, this compound is being investigated for its potential role in developing new antibiotics that could combat resistant strains of bacteria.

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Antibacterial | Inhibits protein synthesis in bacteria | Broad-spectrum activity against multiple pathogens |

| Anthelmintic | Exhibits paralysis effects on certain helminths | Potential for new anthelmintic drug development |

| Material Science | Used as a precursor for developing functional materials | Versatile building block for organic synthesis |

| Pharmaceutical | Investigated for new antibiotic formulations | Potential role in combating antibiotic resistance |

化学反応の分析

1.1. Reduction of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

The compound can be synthesized via the reduction of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction replaces the hydroxyl group with an amine group .

Reaction Scheme :

1.2. Copper-Catalyzed N-Arylation

The primary amine group undergoes N-arylation with aryl iodides in the presence of a Cu catalyst and ligands like N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO). This reaction proceeds at room temperature with excellent chemoselectivity .

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| N-Arylation | CuI, BPMO, K₃PO₄, DMSO, 25°C | 3-(3-Arylaminepropyl) derivatives | 85–92% |

2.1. Oxidation Reactions

The amine group can be oxidized to form imines or nitro groups under controlled conditions. For example:

This pathway is critical for modifying biological activity or further functionalization .

2.2. Substitution Reactions

The oxazolidinone ring participates in nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) converts the carbonyl oxygen to a leaving group, enabling substitution with halides or amines .

3.1. Palladium-Catalyzed Intramolecular Aminohydroxylation

A Pd-catalyzed oxidative cleavage enables the synthesis of 2-amino-1,3-diols from propargylic amines. This mechanism involves a high-valent Pd intermediate and Sₙ2-type attack by water :

Comparative Reactivity Data

| Reaction Type | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| N-Arylation | CuI, BPMO, K₃PO₄ | 25°C | 12 h | 85% | |

| Reduction | LiAlH₄, THF | 0–25°C | 2 h | 72% | |

| Oxidative Cleavage | H₂O₂, Pd(OAc)₂ | 50°C | 6 h | 68% |

特性

IUPAC Name |

3-(3-aminopropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMNQRJDFNOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019391-02-6 | |

| Record name | 3-(3-aminopropyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。